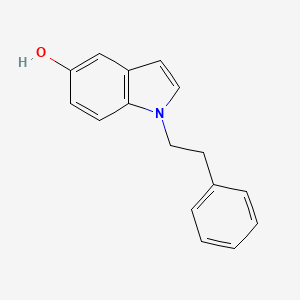

1-Phenethyl-1H-indol-5-ol

Description

Historical Perspectives and Evolution of Indole (B1671886) Derivatives in Pharmaceutical Sciences

The journey of indole chemistry began in the mid-19th century, driven by research into the natural blue dye, indigo. jchr.orgpcbiochemres.com In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.org Initially, indole derivatives were primarily valued as dyestuffs. However, the 1930s marked a turning point as the indole nucleus was identified in essential biomolecules like the amino acid tryptophan and plant hormones, sparking intense interest in its chemistry and biological function. pcbiochemres.comwikipedia.org

Over the decades, this interest has burgeoned, leading to the discovery and development of numerous indole-containing drugs. Early examples include the antihypertensive and antipsychotic agent Reserpine, an indole alkaloid isolated from the Rauwolfia plant. wikipedia.orgnih.gov The structural elucidation of complex indole alkaloids like strychnine, first isolated in 1818, further fueled research in this area. wikipedia.org Today, indole derivatives are integral to pharmaceuticals across various therapeutic classes, including anti-inflammatory drugs like Indomethacin (B1671933), antiviral agents such as Delavirdine, and cardiovascular medications like Pindolol and Perindopril. jchr.orgnih.gov

The Indole Scaffold as a Privileged Structure in Drug Discovery and Design

The indole scaffold is frequently described as a "privileged structure" in medicinal chemistry. ijpsr.infonih.govresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. mdpi.com The versatility of the indole ring allows it to mimic the structure of peptides and interact with a diverse range of proteins and enzymes. ijpsr.infojchr.org

Its prevalence in crucial natural products like the neurotransmitter serotonin (B10506), the hormone melatonin (B1676174), and the amino acid tryptophan underscores its biological significance. ijpsr.infomdpi.com This natural precedent has inspired chemists to use the indole core as a building block for designing new drugs targeting a wide array of receptors and enzymes. nih.govresearchgate.net The ability of the indole structure to be readily functionalized at various positions allows for the fine-tuning of pharmacological activity, leading to the development of potent and selective therapeutic agents for cancer, infectious diseases, inflammation, and neurological disorders. nih.govresearchgate.net Many drugs containing this substructure, such as the anti-migraine agent frovatriptan (B193164) and the antiemetic ondansetron, validate its privileged status. nih.gov

Rationale for Targeted Investigation of 1-Phenethyl-1H-indol-5-ol within the Context of Indole Analogues

While direct and extensive research focused exclusively on this compound is not widely published, a strong rationale for its investigation can be constructed based on the well-established structure-activity relationships (SAR) of related indole analogues. The molecule combines three key structural motifs, each contributing to its potential for biological activity: the indole core, the hydroxyl group at the 5-position, and the phenethyl group at the N1-position.

The Indol-5-ol Core: The 5-hydroxyindole (B134679) moiety is a critical feature of the neurotransmitter serotonin (5-hydroxytryptamine), which plays a vital role in regulating mood, sleep, and appetite. nih.gov This structural similarity suggests that compounds containing this core, like Roxindole, could interact with serotonergic pathways. researchgate.net The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with receptor binding sites.

The N-Phenethyl Substituent: The substitution at the nitrogen atom of the indole ring is a common strategy in drug design to modulate pharmacological properties. The phenethyl group, in particular, is found in various bioactive compounds. Studies on other heterocyclic scaffolds have shown that a phenethyl residue can be a favorable substituent for activity at certain receptors. researchgate.net For instance, research into antagonists for peptidoleukotrienes, involved in asthma and inflammatory responses, has explored N-substituted indoles, indicating the importance of this position for oral activity and potency. nih.gov

The combination of these features in this compound makes it a logical target for synthesis and pharmacological screening. Its structure represents a hybrid of known pharmacophores, suggesting potential interactions with cannabinoid receptors, serotonin receptors, or other CNS targets. For example, related indole-2-carboxamides with N-phenethyl substituents have been investigated as allosteric modulators of the cannabinoid 1 (CB1) receptor. acs.org Therefore, the targeted investigation of this compound is a rational step in the exploration of new chemical space within the privileged indole class, aiming to discover novel compounds with potential therapeutic applications.

Chemical Data

The following table summarizes key computed properties for this compound and its parent compound, 1H-Indol-5-ol.

| Property | 1H-Indol-5-ol | 1-Benzyl-1H-indol-5-ol |

| CAS Number | 1953-54-4 nist.gov | 142769-36-6 nih.gov |

| Molecular Formula | C₈H₇NO nist.gov | C₁₅H₁₃NO nih.gov |

| Molecular Weight | 133.15 g/mol chemeo.com | 223.27 g/mol nih.gov |

| IUPAC Name | 1H-Indol-5-ol nist.gov | 1-benzylindol-5-ol nih.gov |

| Hydrogen Bond Donors | 2 | 1 |

| Hydrogen Bond Acceptors | 1 | 1 |

| LogP (o/w) | 1.62 | 3.2 |

| Molar Refractivity | 39.0 cm³ | 68.8 cm³ |

Data sourced from PubChem and Cheméo databases. Properties for this compound are not available, so data for the closely related 1-Benzyl-1H-indol-5-ol is provided for comparison.

Notable Indole Derivatives in Medicine

The indole scaffold is a component of many approved drugs. The table below highlights a few examples. jchr.orgresearchgate.net

| Compound Name | Therapeutic Application |

| Indomethacin | Anti-inflammatory (NSAID) nih.gov |

| Pindolol | Antihypertensive, Beta-blocker |

| Ondansetron | Antiemetic (5-HT3 antagonist) nih.gov |

| Sumatriptan | Anti-migraine (5-HT receptor agonist) |

| Delavirdine | Antiviral (HIV) |

| Reserpine | Antihypertensive, Antipsychotic nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylethyl)indol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c18-15-6-7-16-14(12-15)9-11-17(16)10-8-13-4-2-1-3-5-13/h1-7,9,11-12,18H,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUIDHUZSJQJFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=CC3=C2C=CC(=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701303373 | |

| Record name | 1-(2-Phenylethyl)-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170147-80-5 | |

| Record name | 1-(2-Phenylethyl)-1H-indol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170147-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Phenylethyl)-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic and Biological Activity Investigations of 1 Phenethyl 1h Indol 5 Ol and Its Congeners

Characterization of Receptor Binding and Ligand Interactions

The therapeutic potential of indole-based compounds is often dictated by their affinity and functional activity at various G-protein coupled receptors (GPCRs). The following sections delineate the interaction profiles of 1-Phenethyl-1H-indol-5-ol and its structural analogs with several important receptor families.

Serotonin (B10506) Receptor Subtype Modulation (e.g., 5-HT7, 5-HT6, 5-HT2C Receptors)

Serotonin (5-HT) receptors are critical targets for the treatment of numerous central nervous system disorders. Indole (B1671886) derivatives have been developed as potent modulators of these receptors, with a particular focus on the 5-HT6 subtype due to its role in cognitive processes.

Research into multifunctional ligands has yielded several 1H-indole-based compounds with high affinity for the 5-HT6 receptor. nih.govuj.edu.plresearchgate.net These agents are often designed to simultaneously target other disease-relevant proteins, such as cholinesterases. nih.govuj.edu.plresearchgate.net For instance, a series of rationally designed 1-(phenylsulfonyl)-1H-indole derivatives demonstrated potent 5-HT6 receptor antagonism. nih.govuj.edu.plresearchgate.net Two lead compounds from this series, designated as compound 17 and compound 35 , exhibited high affinity for the human 5-HT6 receptor, with Ki values of 13 nM and 15 nM, respectively. nih.govuj.edu.plresearchgate.net This highlights the potential of the indole scaffold to generate potent serotonergic ligands. While the 5-HT7 and 5-HT2C receptors are also important neuropsychiatric targets, specific binding data for this compound at these subtypes is less defined in the literature. However, the broad activity of indole congeners at various aminergic GPCRs suggests a potential for cross-reactivity. nih.gov

| Compound | Target Receptor | Binding Affinity (Ki) |

| Compound 17 | Human 5-HT6 | 13 nM |

| Compound 35 | Human 5-HT6 | 15 nM |

Allosteric Modulation of Cannabinoid Receptors (CB1)

The cannabinoid CB1 receptor, a key component of the endocannabinoid system, is another significant target for indole-based molecules. Rather than directly activating or blocking the receptor at its primary (orthosteric) site, some compounds function as allosteric modulators, binding to a distinct site to fine-tune the receptor's response to endogenous cannabinoids. nih.gov This approach is therapeutically promising as it may avoid the adverse effects associated with direct CB1 receptor agonists. nih.govresearchgate.net

Several indole derivatives have been identified as potent allosteric modulators of the CB1 receptor. nih.gov A notable series of 5-substituted indole-2-carboxamides, including the extensively studied compound Org27569 , demonstrates this activity. nih.gov These compounds exhibit a paradoxical effect: they increase the binding affinity of CB1 receptor agonists while simultaneously reducing their signaling efficacy. researchgate.net For example, Org27569 enhances the binding of the agonist CP55,940 but behaves as an antagonist in functional assays measuring G-protein activation. researchgate.net More recent research has identified 2-phenyl-1H-indoles, such as GAT211 , as positive allosteric modulators (PAMs) of the CB1 receptor. nih.govresearchgate.net GAT211 is a racemic mixture, with its constituent enantiomers displaying distinct activities: GAT228 acts as an allosteric agonist, while GAT229 functions as a PAM, potentiating the effects of orthosteric ligands. researchgate.net

Interaction Profiles with Other G-Protein Coupled Receptors (GPCRs)

The structural versatility of the indole core allows for the design of ligands that can interact with a wide range of GPCRs. This can lead to the development of multi-target drugs, which may offer enhanced efficacy for complex diseases like schizophrenia by modulating several neurotransmitter systems simultaneously. nih.gov

A study focusing on 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles revealed compounds with nanomolar affinity for a clinically relevant triad (B1167595) of receptors: the dopamine (B1211576) D2 receptor, and the serotonin 5-HT1A and 5-HT2A receptors. nih.gov The most potent compounds from this series acted as antagonists at both the D2 and 5-HT2A receptors, a profile consistent with second-generation antipsychotics. nih.gov This demonstrates that modifications to the core indole structure can produce compounds with complex and potentially beneficial polypharmacological profiles, extending beyond single-receptor interactions.

Enzyme Inhibition and Modulation Profiling

In addition to receptor binding, indole-based compounds have been extensively investigated for their ability to inhibit key enzymes involved in neurotransmitter metabolism and pathology.

Monoamine Oxidase (MAO-A and MAO-B) Inhibitory Potential

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. mdpi.com Inhibition of these enzymes is a validated strategy for treating depression and neurodegenerative disorders such as Parkinson's disease. The phenethyl group, present in this compound, is a known feature of some MAO inhibitors. nih.govresearchgate.net

Studies on structurally related compounds have demonstrated the potential for this chemical class to inhibit MAO enzymes. For example, 8-[(phenylethyl)sulfanyl]caffeine was identified as a potent and selective inhibitor of the MAO-B isoform, with an IC50 value of 0.223 µM. nih.govresearchgate.net Further optimization of this scaffold led to analogues with even greater potency, exhibiting IC50 values for MAO-B in the range of 0.017 to 0.125 µM. nih.govresearchgate.net Another series of indole derivatives, designed as multifunctional agents, also showed significant MAO inhibitory activity. nih.gov One of the lead compounds, Compound 6 , displayed potent inhibition of both human MAO-A and MAO-B, with IC50 values of 4.31 µM and 2.62 µM, respectively. nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC50) |

| 8-[(phenylethyl)sulfanyl]caffeine | MAO-B | 0.223 µM |

| Compound 6 | hMAO-A | 4.31 µM |

| hMAO-B | 2.62 µM |

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic approach for managing the symptoms of Alzheimer's disease by increasing the availability of the neurotransmitter acetylcholine. mdpi.com The development of multifunctional ligands that combine cholinesterase inhibition with other relevant activities, such as 5-HT6 receptor antagonism, is an active area of research. nih.govuj.edu.plresearchgate.net

Indole-based structures have proven to be effective scaffolds for potent cholinesterase inhibitors. nih.govuj.edu.plresearchgate.net In a study of dual-target agents, an indole derivative incorporating a tacrine (B349632) moiety (Compound 17 ) was found to be a potent, reversible inhibitor of both acetylcholinesterase and butyrylcholinesterase, with IC50 values of 8 nM and 24 nM, respectively. nih.govuj.edu.plresearchgate.net Another congener from the same research, Compound 35 , which incorporates a rivastigmine-derived fragment, was a selective, pseudo-irreversible inhibitor of butyrylcholinesterase with an IC50 of 455 nM. nih.govuj.edu.plresearchgate.net A separate study on multifunctional indole derivatives identified Compound 6 as a non-selective inhibitor of both enzymes, with IC50 values of 3.70 µM for eel AChE and 2.82 µM for equine BChE. nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC50) |

| Compound 17 | Acetylcholinesterase | 8 nM |

| Butyrylcholinesterase | 24 nM | |

| Compound 35 | Butyrylcholinesterase | 455 nM |

| Compound 6 | eeAChE | 3.70 µM |

| eqBChE | 2.82 µM |

Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Inhibitory Activity

The dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) presents a compelling strategy for managing inflammation. acs.orgmdpi.com This approach simultaneously blocks the production of pro-inflammatory leukotrienes (LTs) via the 5-LOX pathway and increases the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs) by inhibiting their degradation by sEH. acs.orgnih.govnih.govresearchgate.net

Research into indoline-based compounds has identified potent dual inhibitors. An initial screening highlighted an indoline (B122111) derivative as a notable 5-LOX inhibitor, which then guided the development of analogues with dual activity. acs.org Extensive in vitro investigations led to the discovery of compounds with significant inhibitory potential against both enzymes. For instance, one promising compound demonstrated IC₅₀ values of 0.41 ± 0.01 μM for 5-LOX and 0.43 ± 0.10 μM for sEH. acs.org This balanced modulation of eicosanoid levels is a key advantage of such multitarget drugs. mdpi.com

| Compound | 5-LOX IC₅₀ (μM) | sEH IC₅₀ (μM) |

|---|---|---|

| Indoline Derivative 43 | 0.45 ± 0.11 | Not Reported |

| Indoline Derivative 73 | 0.41 ± 0.01 | 0.43 ± 0.10 |

Investigation of Other Relevant Enzymatic Pathways

The versatility of the indole scaffold allows it to interact with a variety of other enzymatic targets relevant to different pathological conditions. researchgate.net

Monoamine Oxidases (MAOs) and Cholinesterases : Certain synthetic indole derivatives have shown potent inhibitory activity against enzymes related to neurodegenerative diseases. benthamdirect.com For example, indolyl-hydantoin and indolylmethyl-thiohydantoin scaffolds have been identified as effective MAO-A inhibitors, with one compound exhibiting an IC₅₀ value as low as 0.07 μM. benthamdirect.com Other indole derivatives have demonstrated moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). rjpn.org

Pyruvate (B1213749) Kinase (PK) : In the realm of antibacterial research, inhibition of bacterial-specific enzymes is a key strategy. Indole-benzimidazole derivatives have been investigated for their ability to inhibit pyruvate kinase (PK) in Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This enzyme is crucial for controlling energy generation and metabolic flux in bacteria, making it a viable antibacterial target. nih.gov

Kinases : Indole represents a versatile scaffold for designing kinase inhibitors, which are valuable targets in diseases like cancer. researchgate.net Studies have shown that specific substitution patterns around the indole ring can lead to potent and selective inhibition of enzymes such as Sphingosine Kinase 2 (SphK2). researchgate.net

Mycobacterial Enzymes : Indole-containing compounds have been reported to inhibit various enzymes essential for the survival of Mycobacterium tuberculosis. These targets include those involved in cell wall synthesis, such as L, D-transpeptidase, and other crucial enzymes like tryptophan synthase. nih.gov

Antimicrobial and Antifungal Research on Indole Scaffolds

Indole and its derivatives have been extensively studied for their broad-spectrum antimicrobial properties, forming a significant class of compounds in the development of new agents to combat drug-resistant pathogens. nih.govresearchgate.net

Evaluation of Antibacterial Efficacy Against Gram-Positive and Gram-Negative Pathogens (e.g., Methicillin-Resistant Staphylococcus aureus)

The indole nucleus is a core component of many compounds showing potent activity against clinically important bacteria, including MRSA. nih.gov Dimerization and hybridization of indole molecules are common strategies to enhance antibacterial potency. nih.gov Numerous studies have reported indole derivatives with significant efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net

For example, a series of indole-benzimidazole-amidine derivatives were evaluated for their antibacterial activity, with the most potent compound showing a Minimum Inhibitory Concentration (MIC) of 3.12 μg/mL against both S. aureus and MRSA. nih.gov Similarly, certain fluorinated benzothiophene-indole hybrids have demonstrated favorable activity, with MIC values as low as 0.75 µg/mL in MRSA strains. mdpi.com

| Compound Type | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Indole-benzimidazole-amidine | MRSA (ATCC 43300) | 3.12 | nih.gov |

| Indole-benzimidazole-amidine | S. aureus (ATCC 25923) | 3.12 | nih.gov |

| 5-cyano benzothiophene-indole hybrid | MRSA (USA Lac * lux) | 0.75 | mdpi.com |

| 5-hydroxy benzothiophene-indole hybrid | MRSA (Mean) | 8 | mdpi.com |

Assessment of Antifungal Properties (e.g., Cryptococcus neoformans, Candida albicans)

Indole derivatives have also emerged as promising antifungal agents, with activity reported against several pathogenic fungi. researchgate.net Given the rise in fungal drug resistance, there is a significant need for novel antifungal compounds. nih.gov

Research has demonstrated that certain indole and indoline derivatives exhibit good antifungal effects against Candida albicans, including azole-resistant strains. nih.gov In other studies, a novel eumelanin-inspired indoylenepheyleneethynylene compound (EIPE-1) was shown to have fungicidal effects against seven strains of Cryptococcus neoformans, with MICs ranging from 1.56 to 3.125 μg/mL. nih.gov

| Compound Type | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Indoylenepheyleneethynylene (EIPE-1) | Cryptococcus neoformans H99 | 1.56 - 3.125 | nih.gov |

| Novel Indole/Indoline Derivatives | Candida albicans | Good Activity Reported | nih.gov |

Proposed Molecular Mechanisms of Antimicrobial Action

The antimicrobial activity of indole derivatives is predicted to stem from multiple modes of action, often differing from those of conventional drugs. nih.gov This versatility makes them promising candidates against resistant strains.

One of the primary proposed mechanisms is the disruption of bacterial membrane integrity. nih.govmdpi.com This can lead to the formation of pores in the cell wall, cytoplasm agglutination, and leakage of internal contents. nih.govmdpi.com For some indole conjugates, this membrane perturbation is also thought to be the mechanism by which they potentiate the effects of traditional antibiotics. mdpi.com

Inhibition of essential bacterial enzymes is another key mechanism. Indole derivatives have been shown to inhibit bacterial protein synthesis and target specific enzymes like MRSA-Pyruvate Kinase and DNA gyrase/topoisomerase IV. nih.govmdpi.comcolab.ws

Furthermore, some indole compounds interfere with bacterial communication and virulence. For instance, 7-hydroxyindole (B18039) was found to reduce the expression of genes involved in quorum sensing and biofilm formation in Acinetobacter baumannii. nih.gov In fungi, certain derivatives can inhibit biofilm formation and hyphae growth by interfering with signaling pathways like the Ras-cAMP-PKA pathway in C. albicans. nih.gov

Antioxidant and Anti-inflammatory Properties of Indole Derivatives

The indole ring is a core structure in molecules known for powerful antioxidant and anti-inflammatory effects, such as the amino acid tryptophan and the neurohormone melatonin (B1676174). unife.it This has spurred research into synthetic indole derivatives for these properties.

Indole compounds exert antioxidant effects primarily through radical-scavenging activity. unife.it The efficacy of this activity is often related to the number and position of hydroxyl groups on the arylidene moiety of the indole structure. unife.it The electron-rich nature of the indole nucleus makes it an effective scavenger of free radicals. unife.it

The anti-inflammatory properties of indole derivatives have been recognized for decades, with indomethacin (B1671933) being a well-known nonsteroidal anti-inflammatory drug (NSAID). nih.govmdpi.com Modern research has identified novel derivatives that modulate key inflammatory pathways, such as the NF-κB pathway, and inhibit the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov Studies have shown that indole derivatives can significantly inhibit the production of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like TNF-α and IL-6, in cellular models of inflammation. chemrxiv.org These findings underscore the potential of indole scaffolds in developing new treatments for a range of inflammatory diseases. nih.govchemrxiv.org

In Vitro Radical Scavenging Assays and Oxidative Stress Modulation

The antioxidant potential of phenolic compounds, including indole derivatives, is a significant area of investigation due to the role of oxidative stress in numerous pathological conditions. mdpi.comsemanticscholar.org Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates. semanticscholar.org Phenolic compounds can act as potent radical scavengers, donating a hydrogen atom to free radicals and thereby neutralizing their reactivity. nih.gov

The capacity of compounds like this compound and its congeners to scavenge free radicals is commonly evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to determine the antiradical power of an antioxidant by measuring the decrease in absorbance as the DPPH radical is quenched. up.ac.zamdpi.comchemoprev.org In this assay, the antioxidant molecule donates an electron or hydrogen atom to the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically. mdpi.com Similarly, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) assay is another common method used to assess free radical scavenging activity. researchgate.net

Studies on various plant extracts rich in phenolic and flavonoid compounds have demonstrated significant free radical scavenging activity in these assays. nih.govresearchgate.net For instance, the ethanolic extract of Piper betle L. leaves and its ethyl acetate (B1210297) fraction showed potent DPPH radical scavenging activity, with IC50 values of 17.43µg/mL and 11.53 µg/mL, respectively, which was attributed to their high phenolic content. chemoprev.org The hydroxyl radical is another highly reactive oxygen species, and the ability of compounds to scavenge it is a crucial indicator of antioxidant potential. nih.gov

Beyond direct radical scavenging, these compounds can modulate oxidative stress within cellular systems. nih.gov Oxidative stress can damage essential macromolecules, including lipids, proteins, and nucleic acids, leading to cellular dysfunction. mdpi.comsemanticscholar.org Antioxidants can mitigate this damage by upregulating endogenous antioxidant defense systems. The transcription factor Nrf2 (NF-E2-related factor 2) is a key regulator of cellular antioxidant responses, and its activation leads to the expression of various protective genes. mdpi.com By modulating such signaling pathways, phenolic compounds can help restore redox homeostasis in the cell. semanticscholar.org

| Assay | Principle | Measurement |

|---|---|---|

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance (color change from violet to yellow). mdpi.com |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) | Measures the scavenging of the ABTS radical cation (ABTS•+). | Decrease in absorbance at a specific wavelength. researchgate.net |

| Nitric Oxide (NO) Scavenging | Measures the ability of a compound to inhibit the production or scavenge nitric oxide radicals. up.ac.za | Quantification of nitrite, a stable product of NO reaction. japsonline.com |

Investigation of Cellular Anti-inflammatory Mechanisms

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. nih.gov Key mediators of the inflammatory process include nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govdovepress.com Compounds that can inhibit the production of these mediators are of significant interest for their anti-inflammatory potential.

Nitric oxide is a signaling molecule that plays a crucial role in inflammation. dovepress.com While it has important physiological functions, excessive production of NO by inducible nitric oxide synthase (iNOS) in activated macrophages can contribute to tissue damage. japsonline.com Therefore, the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory activity. up.ac.zajapsonline.comnih.gov Several studies have shown that plant extracts and isolated phenolic compounds can significantly inhibit NO production in these models. dovepress.comnih.govnih.gov For example, extracts from Conyza canadensis demonstrated potent inhibition of NO synthesis in LPS-induced RAW 264.7 cells. up.ac.za The mechanism often involves the downregulation of iNOS expression or direct inhibition of its enzymatic activity.

Prostaglandin E2 is another pivotal mediator of inflammation, pain, and fever. nih.gov Its synthesis is catalyzed by cyclooxygenase (COX) enzymes. nih.gov The inhibition of PGE2 production is a key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Indole derivatives have been investigated as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the production of PGE2 during inflammation. nih.gov Certain indole compounds have been shown to reduce PGE2 production in IL-1β stimulated A-549 cells with EC50 values in the low micromolar range. nih.gov The anti-inflammatory effects of phenolic acids have also been linked to the suppression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, often through the modulation of signaling pathways such as the TLR4/NF-κB pathway. nih.gov

| Target Mediator | Mechanism of Inhibition | Relevance |

|---|---|---|

| Nitric Oxide (NO) | Inhibition of inducible nitric oxide synthase (iNOS) expression or activity. japsonline.com | Reduces excessive NO production, which is linked to inflammatory tissue damage. japsonline.com |

| Prostaglandin E2 (PGE2) | Inhibition of cyclooxygenase (COX) enzymes or microsomal prostaglandin E synthase-1 (mPGES-1). nih.gov | Reduces a key mediator of inflammation, pain, and fever. nih.gov |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Modulation of signaling pathways like NF-κB and AP-1. nih.govmdpi.com | Suppresses the production of key signaling molecules that drive the inflammatory response. nih.gov |

Anti-proliferative Activity in Cellular Models

Inhibition of Cancer Cell Line Proliferation

The search for novel compounds with anti-proliferative activity against cancer cells is a cornerstone of oncology research. Indole-based structures are found in many anticancer agents, and their derivatives are frequently evaluated for their ability to inhibit the growth of various human cancer cell lines. nih.gov The efficacy of a potential anti-cancer compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell proliferation. nih.gov

Studies have demonstrated that certain indole derivatives exhibit significant cytotoxic effects against a range of cancer cell lines. researchgate.net For example, some 5-methoxyindole (B15748) tethered C-5 functionalized isatins showed potent in vitro anti-proliferative activity against A-549 (lung), HT-29 (colon), and ZR-75 (breast) human cancer cell lines, with IC50 values in the low micromolar range, in some cases being more potent than the reference drug sunitinib. nih.gov Similarly, other indole-benzimidazole hybrid molecules have been tested against cell lines such as SKOV-3 (ovarian), PC-3 (prostate), HeLa (cervical), and THP-1 (leukemia), showing varied but interesting activity profiles. researchgate.net Another study on 4-methyl-2,6-bis(1-phenylethyl)phenol, a compound with structural similarities, demonstrated strong anti-proliferative activity against MDA-MB 231 (breast), C6 glioma, and HCT-15 (colon) cancer cell lines. nih.gov

The anti-proliferative mechanism can involve various cellular processes, including the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.gov For instance, active compounds may cause a lengthening of the G1 phase of the cell cycle and a reduction in the S and G2/M phases, effectively halting cell division. nih.gov

| Compound Type | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| Indole-isatin hybrid (5o) | A-549 | Lung | 1.69 nih.gov |

| Indole-isatin hybrid (5w) | A-549 | Lung | 1.91 nih.gov |

| Imidazo[2,1-b]thiazole linked triazole (4g) | A549 | Lung | 0.92 researchgate.net |

| Imidazo[2,1-b]thiazole linked triazole (4h) | A549 | Lung | 0.78 researchgate.net |

| 2-Naphthol derivative (5d) | HeLa | Cervical | 0.8 ± 0.4 researchgate.net |

| 2-Naphthol derivative (5d) | Hep G2 | Liver | 1.2 ± 1.1 researchgate.net |

Induction of Enzyme Activity in Specific Cell Lines (e.g., Glutathione (B108866) S-transferases)

In addition to directly inhibiting cell proliferation, some compounds exert their protective and anti-cancer effects by inducing the activity of phase II detoxification enzymes. mdpi.com These enzymes play a critical role in metabolizing and eliminating xenobiotics and carcinogens, as well as endogenous toxic products. mdpi.com Two important families of such enzymes are Glutathione S-transferases (GSTs) and Quinone Reductases (QRs).

Glutathione S-transferases are a superfamily of enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic substrates, rendering them less reactive and more water-soluble for excretion. mdpi.com The induction of GSTs is considered an important mechanism for cancer chemoprevention. mdpi.com Various compounds, including phenobarbital (B1680315) and polycyclic aromatic hydrocarbons, are known to induce GST activity. researchgate.net Studies have shown that the administration of certain agents can lead to a significant increase in the specific activities of different GST isoenzymes (e.g., S-aryl, S-aralkyl, S-epoxide, and S-alkyl transferases). researchgate.net This induction can be regulated at the transcriptional level through various transcription factors, including Nrf2. nih.gov Activators of Nrf2 have been shown to be good inducers of the majority of GST isoforms. nih.gov

Quinone reductases (QR1 and QR2) are flavoproteins that catalyze the two-electron reduction of quinones to hydroquinones. nih.gov This process is generally considered a detoxification pathway because it bypasses the one-electron reduction that can lead to the formation of reactive semiquinones and subsequent production of ROS through redox cycling. nih.gov The resulting hydroquinones can be further conjugated and eliminated from the cell. Therefore, the induction of quinone reductase activity is another mechanism by which cells can be protected from oxidative damage and the toxicity of certain quinone-containing compounds. nih.gov

| Enzyme Family | Function | Significance of Induction |

|---|---|---|

| Glutathione S-transferases (GSTs) | Catalyze the conjugation of glutathione to electrophilic compounds, facilitating their detoxification and excretion. mdpi.com | Enhanced protection against carcinogens and toxic compounds; a key mechanism in chemoprevention. mdpi.comfoxchase.org |

| Quinone Reductases (QRs) | Catalyze the two-electron reduction of quinones to stable hydroquinones, preventing the formation of reactive oxygen species. nih.gov | Protects cells from oxidative damage and the toxicity associated with quinone redox cycling. nih.gov |

Structure Activity Relationship Sar Elucidation of 1 Phenethyl 1h Indol 5 Ol Analogues

Impact of the Indole (B1671886) Nucleus Substitution Pattern on Biological Efficacy

The substitution pattern on the bicyclic indole nucleus is a critical determinant of the biological efficacy of 1-Phenethyl-1H-indol-5-ol analogues. Modifications at various positions can profoundly influence receptor affinity, selectivity, and functional activity by altering the electronic properties, steric profile, and hydrogen bonding capacity of the molecule.

Research into analogues of related hydroxylated tryptamines has demonstrated that the position of the hydroxyl group on the indole ring is paramount. Studies comparing psilocin (4-OH-DMT) with its isomers bufotenine (B1668041) (5-OH-DMT), 6-OH-DMT, and 7-OH-DMT revealed that compounds with hydroxyl groups at the 4th and 5th positions exhibit significantly higher 5-HT2A receptor agonistic activity. mdpi.com This highlights the favorability of substitution on the benzene (B151609) portion of the indole nucleus, particularly at the C5 position.

The C5 position is often cited as a crucial site for potentiating biological activity. In studies of seco-duocarmycin analogues, the C5 position was identified as the most important site for enhancing cytotoxic activity, as substituents here can facilitate noncovalent binding to DNA. researchgate.net Replacing the C5-hydroxyl with a methoxy (B1213986) group (C5-OMe) has been shown to increase both agonist and antagonist activity in melatoninergic ligands. mdpi.com This substitution can enhance lipophilicity and π-electron distribution across the indole ring, which may improve receptor binding and permeability across biological membranes. nih.gov

| Position | Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|

| C4-OH | Hydroxyl | High 5-HT2A receptor agonistic activity. | mdpi.com |

| C5-OH | Hydroxyl | High 5-HT2A receptor agonistic activity; critical for receptor binding. | mdpi.com |

| C5-OMe | Methoxy | Increases agonist/antagonist activity at melatonin (B1676174) receptors; enhances lipophilicity. | mdpi.comnih.gov |

| C6-OH | Hydroxyl | Significantly lower 5-HT2A receptor activity compared to C4/C5-OH. | mdpi.com |

| C7-OH | Hydroxyl | Significantly lower 5-HT2A receptor activity compared to C4/C5-OH. | mdpi.com |

| C3 | Phenyl | Potent anticancer activity in certain indole-2-carboxamides. | researchgate.net |

| N1 | Methyl | Leads to inactivity in some compound series, suggesting N-H is crucial. | mdpi.com |

Analysis of the N1-Phenethyl Group’s Contribution to Activity

The N1-phenethyl substituent is a key feature that significantly contributes to the pharmacological profile of these indole analogues. This group can be conceptually divided into the ethyl linker and the terminal phenyl ring, both of which engage in critical interactions within the binding pocket of target receptors or enzymes.

The three-dimensional arrangement of the N1-phenethyl group is vital for optimal interaction with the biological target. The stereochemistry and conformational flexibility of this substituent dictate how it is presented to the binding site. mdpi.com For related indole derivatives, crystal structure analysis has shown that the dihedral angle between the indole ring system and an attached phenyl ring can be restricted to a narrow range, suggesting a preferred low-energy conformation that may be relevant for binding. acs.org

Chirality can play a crucial role in the activity of drug molecules. For structurally related compounds, individual enantiomers can exhibit markedly different interactions with their protein targets, affecting not only pharmacodynamics but also pharmacokinetics and toxicity. Molecular modeling studies have shown that different isomers can adopt distinct binding patterns within a receptor's active site, underscoring the importance of stereochemistry in drug design.

Modifying the terminal phenyl ring of the phenethyl moiety with various substituents is a classic strategy for probing and optimizing ligand-receptor interactions. These substituents can alter the electronic and steric properties of the ring, influencing its ability to engage in hydrophobic, van der Waals, and electrostatic interactions.

The influence of a substituent is governed by a combination of inductive and resonance effects. nih.gov Electron-withdrawing groups (e.g., -Cl, -NO2, -CF3) and electron-donating groups (e.g., -CH3, -OCH3) can modulate the electron density of the phenyl ring, affecting its interactions. researchgate.net In a series of N-phenethylnorhydromorphone analogues, which serve as a useful model, the substituent on the phenyl ring was found to deliver the pharmacological "message," determining whether the compound acted as an agonist or antagonist at opioid receptors. nih.gov For instance, a para-chloro substituent was found to be particularly effective in modulating activity. nih.gov These findings suggest that the "tail" of the molecule, in this case the substituted phenyl ring, can interact with specific, non-conserved residues in a receptor binding pocket, thereby fine-tuning the pharmacological response. nih.gov

| Substituent Position | Substituent | Observed Effect in Analogous Systems | Potential Interaction | Reference |

|---|---|---|---|---|

| para (p-) | Chloro (-Cl) | Modulates agonist/antagonist activity at opioid receptors. | Alters electronic profile; potential halogen bonding. | nih.gov |

| meta, para (m,p-) | Dimethoxy (-OCH3)2 | Identified as a favorable pharmacophore for Aβ-binding in a different scaffold. | Hydrogen bond acceptor; alters electronic distribution. | rti.org |

| para (p-) | Fluoro (-F) | Can improve binding affinity and metabolic stability. | Alters electronic profile; potential H-bond acceptor. | researchgate.net |

| para (p-) | Methyl (-CH3) | Electron-donating group, can enhance hydrophobic interactions. | Increases lipophilicity; van der Waals interactions. | researchgate.net |

| para (p-) | Nitro (-NO2) | Strong electron-withdrawing group. | Significantly alters ring electronics; potential H-bond acceptor. | researchgate.net |

Critical Role of the C5-Hydroxyl Group in Receptor Binding or Enzymatic Interactions

The C5-hydroxyl group (-OH) is arguably one of the most critical functional groups for the biological activity of this compound class. Its ability to act as both a hydrogen bond donor and acceptor allows it to form specific, high-energy interactions with amino acid residues in a receptor's binding pocket, which can be essential for anchoring the ligand in the correct orientation for activation.

Molecular modeling and mutagenesis studies on the 5-HT2A receptor have provided direct insight into this role. For tryptamine (B22526) analogues, the hydroxyl group at the 5th position (as in bufotenine) is crucial for guiding the ligand into the binding site. mdpi.com It is proposed to form a key hydrogen bond with residues such as L229. mdpi.com Furthermore, once inside the binding pocket, the C5-OH group can establish stable hydrogen bonds and salt bridge interactions with other critical residues like D155. mdpi.com Analogues where the hydroxyl group is moved to the 6th or 7th position lack these crucial interactions, resulting in poor receptor activity. mdpi.com

This observation is not limited to serotonin (B10506) receptors. In the development of melatoninergic ligands, the introduction of a methoxy group at the C5 position (a bioisostere of the hydroxyl group that acts as a hydrogen bond acceptor) consistently led to an increase in both agonist and antagonist activity compared to unsubstituted analogues. mdpi.com This underscores the general importance of an oxygen-containing substituent at the C5 position for interaction with a wide range of biological targets. This substituent is thought to enhance DNA binding in certain anticancer agents and improve receptor binding and CNS permeability for various ligands. researchgate.netnih.gov

Influence of Linker Length and Heterocyclic Moieties on Pharmacological Profiles

The two-carbon ethyl chain that links the indole nitrogen to the terminal phenyl ring is not merely a spacer but an active contributor to the molecule's pharmacological profile. Its length, flexibility, and chemical nature are critical for positioning the two aromatic systems correctly relative to each other and to the features of the binding site.

Studies on N-1 substituted cannabimimetic indoles have systematically investigated the effect of the alkyl chain length on receptor binding. mdpi.commdpi.com These studies revealed a clear optimal length for high-affinity binding to both CB1 and CB2 receptors.

Chain Length < 3 Carbons: Generally results in poor binding affinity.

Chain Length 3-6 Carbons: Sufficient for high-affinity binding.

Chain Length = 5 Carbons: Often demonstrates the optimal binding affinity.

Chain Length > 6 Carbons: A dramatic decrease in binding is observed, likely due to steric hindrance or an inability to fit within the confines of the binding pocket. mdpi.commdpi.com

This demonstrates a "Goldilocks" effect where the linker must be long enough to span key interaction points but not so long that it introduces a steric penalty.

Replacing the phenethyl moiety with other groups, including those containing different linkers or heterocyclic rings, is another strategy to modulate pharmacological profiles. For example, incorporating an oxygen atom into the linker, as seen in N-(3-(4-methoxyphenoxy)propyl) indole derivatives, creates a more flexible and polar chain that can alter binding properties. nih.gov Furthermore, replacing the entire phenethyl group with various heterocyclic systems can introduce new interaction points (e.g., hydrogen bond donors/acceptors, aromatic systems) and significantly change the drug's properties. In the design of CB1 agonists, heterocyclic linkers such as oxazoles and thiazoles have been successfully employed to replace amide bonds, leading to novel and potent compounds.

Development of Pharmacophore Models and Ligand-Based Drug Design Principles

The collective SAR data for this compound and its analogues allows for the development of a pharmacophore model. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Such models are invaluable tools in ligand-based drug design, used for virtual screening of compound libraries to identify new hits and for guiding the optimization of existing leads.

Based on the SAR discussed, a pharmacophore model for a typical receptor target of this compound class would likely include the following key features:

Hydrogen Bond Donor/Acceptor: A feature centered on the C5-hydroxyl group, crucial for anchoring the ligand.

Aromatic/Hydrophobic Feature 1: Representing the indole nucleus, which likely engages in π-π stacking or hydrophobic interactions.

Aromatic/Hydrophobic Feature 2: Representing the terminal phenyl ring of the phenethyl group, which occupies another hydrophobic sub-pocket.

Hydrophobic Feature: Corresponding to the ethyl linker, indicating a required spatial separation between the two aromatic features.

Exclusion Volumes: Defining regions of space where steric bulk is detrimental to activity, such as that suggested by the loss of affinity with N1-alkyl chains longer than six carbons.

Computational techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) can further refine these models by correlating the 3D properties of the molecules with their biological activity. By mapping the regions where positive or negative charge, hydrophobicity, or steric bulk enhances or diminishes activity, these models provide a detailed roadmap for designing next-generation analogues with improved potency and selectivity.

Computational and Theoretical Chemistry Approaches in the Study of 1 Phenethyl 1h Indol 5 Ol

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a detailed description of molecular properties at the electronic level. These methods are pivotal in understanding the intrinsic features of 1-Phenethyl-1H-indol-5-ol.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study indole (B1671886) and its derivatives for geometry optimization and the calculation of various molecular properties. figshare.com For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict its most stable three-dimensional conformation. ufms.br These calculations would reveal key geometrical parameters, including bond lengths, bond angles, and dihedral angles, providing a precise structural model of the molecule. The indole ring is inherently planar, and DFT can help understand the orientation of the phenethyl group relative to this plane, which is crucial for its interaction with other molecules.

Table 1: Representative DFT-Calculated Geometrical Parameters for an Indole Derivative (Note: Data is illustrative and based on general findings for indole structures, not specific to this compound due to lack of published data.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 (Indole) | ~1.38 Å |

| Bond Length | N1-C2 (Indole) | ~1.37 Å |

| Bond Length | C5-O (Phenol) | ~1.36 Å |

| Bond Angle | C2-N1-C8a (Indole) | ~108° |

| Dihedral Angle | C4-C5-O-H | ~0° or 180° |

Natural Bond Orbital (NBO) analysis is a powerful tool to study intramolecular and intermolecular bonding and interaction among bonds. It provides a localized, Lewis-like picture of the molecular structure. For this compound, NBO analysis can quantify the delocalization of electron density, particularly within the aromatic indole and phenyl rings. This analysis reveals important hyperconjugative interactions, such as those between lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the ring systems. ufms.br The stabilization energies associated with these interactions provide a quantitative measure of the molecule's electronic stability. The analysis of natural atomic charges derived from NBO calculations can also pinpoint the most electron-rich and electron-poor sites in the molecule.

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions in an Indole Derivative (Note: This table is a generalized representation of NBO analysis results for indole-containing molecules.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | π(C4-C5) | High |

| LP (N1) | π(C2-C3) | Moderate |

| π (C6-C7) | π*(C8-C8a) | Moderate |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. For this compound, the energy and distribution of the HOMO and LUMO can be calculated using DFT. The HOMO is typically localized on the electron-rich indole ring and the hydroxyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is generally distributed over the aromatic system, suggesting where nucleophilic attack might occur. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

Table 3: Representative Frontier Molecular Orbital Energies for an Indole Derivative (Note: Values are illustrative and would be specific to this compound upon calculation.)

| Orbital | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the π-system of the indole ring, highlighting these as key sites for hydrogen bonding and electrophilic interactions. mdpi.com The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential hydrogen bond donor. mdpi.com

Indole derivatives with hydroxyl substituents, such as this compound, can potentially exist in different tautomeric forms, such as the keto-enol tautomerism. Computational studies can be employed to determine the relative stabilities of these tautomers. researchgate.net By calculating the energies of the different possible forms, it is possible to predict the predominant tautomer under various conditions. Similarly, the phenethyl group attached to the indole nitrogen can rotate, leading to different conformers. Quantum chemical calculations can map the potential energy surface of this rotation to identify the most stable conformations, which is crucial for understanding how the molecule fits into a receptor binding site.

Molecular Modeling and Docking Simulations

While quantum chemical calculations provide insights into the intrinsic properties of a molecule, molecular modeling and docking simulations are used to predict how a molecule interacts with a biological target, such as a protein receptor. For this compound, molecular docking can be used to predict its binding mode and affinity to a specific protein target. nih.gov These simulations place the molecule in the binding site of a protein and score the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. nih.gov Such studies are fundamental in rational drug design and can help to explain the biological activity of indole derivatives. The results of docking studies can guide the synthesis of new derivatives with improved binding affinities.

Ligand-Protein Interaction Analysis with Identified Biological Targets

The initial phase of computational analysis involves identifying potential biological targets for this compound. This is typically achieved through methods like ligand-based or structure-based virtual screening. Once putative protein targets are identified, molecular docking simulations are employed to predict the binding affinity and pose of the ligand within the protein's active site.

A typical workflow would involve:

Target Identification: Utilizing databases and predictive algorithms to identify proteins with binding sites that could accommodate this compound.

Molecular Docking: Employing software like AutoDock, Glide, or GOLD to place the 3D structure of the compound into the binding pocket of the identified target.

Scoring and Ranking: Using scoring functions to estimate the binding free energy and rank different binding poses.

However, without experimental data confirming the biological targets of this compound, any such analysis remains purely speculative.

Prediction of Binding Modes and Key Intermolecular Interactions

Following docking, a detailed analysis of the predicted binding pose would reveal the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are crucial for understanding the mechanism of action and for guiding the design of more potent analogues.

Key interactions that would be investigated include:

Hydrogen Bonds: Interactions between the hydroxyl group on the indole ring of this compound and polar residues in the protein's active site.

Hydrophobic Interactions: The phenethyl and indole moieties would likely engage in hydrophobic contacts with nonpolar amino acid residues.

Pi-Stacking: The aromatic systems of the indole and phenyl rings could form pi-pi stacking or T-shaped interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

A hypothetical representation of such interactions is provided in the table below, illustrating the types of data that would be generated from a molecular docking study.

| Interaction Type | Potential Interacting Group on this compound | Potential Interacting Amino Acid Residue (Example) |

| Hydrogen Bond Donor | 5-hydroxyl group | Aspartic Acid, Glutamic Acid |

| Hydrogen Bond Acceptor | Indole Nitrogen | Serine, Threonine |

| Pi-Stacking | Indole Ring, Phenyl Ring | Phenylalanine, Tyrosine |

| Hydrophobic | Phenethyl group | Leucine, Valine, Isoleucine |

This table is illustrative and not based on actual experimental data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is fundamental in medicinal chemistry for predicting the activity of novel compounds and optimizing lead structures.

Derivation of Molecular Descriptors for Activity Correlation

To build a QSAR model, the chemical structures of a set of molecules are represented by numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. For a compound like this compound, a range of descriptors would be calculated.

| Descriptor Class | Specific Descriptor Example | Information Encoded |

| Constitutional (1D) | Molecular Weight, Atom Count | Basic molecular composition |

| Topological (2D) | Wiener Index, Kier & Hall Shape Indices | Atomic connectivity and molecular shape |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Three-dimensional size and shape |

| Physicochemical | LogP (lipophilicity), Molar Refractivity | Lipophilicity and polarizability |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution and reactivity |

This table provides examples of descriptor classes and is not an exhaustive list.

The selection of relevant descriptors is a critical step in developing a robust QSAR model and often involves statistical methods to identify those that correlate most strongly with biological activity.

Development of Predictive Models for Novel Analogues

Once a set of relevant descriptors has been identified for a series of compounds (which would hypothetically include this compound and its analogues), a mathematical model is constructed. Various statistical and machine learning methods can be employed for this purpose, including:

Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the biological activity.

Partial Least Squares (PLS): A regression technique suitable for datasets with many, potentially correlated, descriptors.

Support Vector Machines (SVM): A machine learning method capable of modeling complex, non-linear relationships.

Artificial Neural Networks (ANN): A powerful machine learning technique that can capture highly intricate patterns in the data.

A successful QSAR model would allow researchers to predict the biological activity of newly designed analogues of this compound before they are synthesized, thereby saving time and resources. However, the development of such a model is contingent on having a dataset of structurally related compounds with experimentally determined biological activities, which is currently not available for this specific chemical entity.

Emerging Research Avenues and Future Directions for 1 Phenethyl 1h Indol 5 Ol Research

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability

The future synthesis of 1-Phenethyl-1H-indol-5-ol and its derivatives will likely focus on the development of more scalable and sustainable methods. Traditional synthetic routes for indole (B1671886) derivatives can sometimes be lengthy and may not be amenable to large-scale production. Modern organic synthesis is increasingly emphasizing green chemistry principles, which aim to reduce waste, and energy consumption, and utilize renewable resources. tandfonline.comtandfonline.com

Future synthetic strategies could involve:

One-Pot Reactions: Designing multi-component reactions where several synthetic steps are carried out in a single reaction vessel can significantly improve efficiency and reduce waste. mdpi.com A one-pot approach to assembling the this compound core would be a significant advancement.

Catalysis: The use of novel catalysts, including metal-based and organocatalysts, can lead to more efficient and selective reactions. For instance, copper-catalyzed reactions have shown promise for the functionalization of the indole ring at specific positions. news-medical.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of scalability, safety, and process control compared to traditional batch synthesis. Adapting the synthesis of this compound to a flow chemistry setup could enable more efficient and consistent production.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of various indole derivatives. tandfonline.comtandfonline.com This technique could be explored to optimize the synthesis of this compound.

A comparison of potential synthetic approaches is presented in the table below.

| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Considerations |

| One-Pot Reactions | Increased efficiency, reduced waste, and lower operational costs. mdpi.com | Requires careful optimization of reaction conditions to ensure compatibility of all steps. |

| Novel Catalysis | Higher yields, improved regioselectivity, and milder reaction conditions. news-medical.net | Catalyst cost, stability, and potential for product contamination. |

| Flow Chemistry | Enhanced scalability, improved safety, and precise control over reaction parameters. | Initial setup costs and the need for specialized equipment. |

| Microwave-Assisted Synthesis | Accelerated reaction rates, higher yields, and improved purity. tandfonline.comtandfonline.com | Potential for localized overheating and challenges in scaling up. |

Application of Advanced High-Throughput Screening Methodologies for New Target Identification

High-throughput screening (HTS) is a powerful tool for identifying new biological targets for a given compound. drugtargetreview.com In the context of this compound, HTS can be employed to screen large libraries of proteins and cellular assays to uncover novel mechanisms of action. ewadirect.com

Future HTS campaigns could involve:

Phenotypic Screening: This approach involves testing the compound in cell-based or whole-organism models to identify a desired phenotypic change, without prior knowledge of the specific target. This can lead to the discovery of first-in-class targets.

Target-Based Screening: In this method, the compound is tested against a panel of known biological targets, such as enzymes or receptors, to identify direct interactions. drugtargetreview.com

Virtual Screening: Computational methods can be used to screen large virtual libraries of compounds against a known target structure, predicting binding affinity and identifying potential hits for further experimental validation. ewadirect.com

The data generated from HTS can be vast, and robust data analysis methods are crucial for hit identification and validation.

| HTS Methodology | Application for this compound | Expected Outcome |

| Phenotypic Screening | Testing in various cancer cell lines or neuronal cell models. | Identification of novel cellular pathways and potential therapeutic areas. |

| Target-Based Screening | Screening against a panel of kinases, G-protein coupled receptors, or other enzyme families. nih.gov | Elucidation of specific molecular targets and mechanisms of action. |

| Virtual Screening | Docking simulations of this compound against a library of protein structures. | Prioritization of potential biological targets for experimental validation. |

Integration of Fragment-Based and De Novo Design Strategies

Fragment-based drug discovery (FBDD) and de novo design are powerful computational techniques for designing novel ligands. These approaches can be applied to optimize the structure of this compound and develop new analogs with improved properties.

Fragment-Based Design: This method involves identifying small molecular fragments that bind to a target protein and then growing or linking these fragments to create a more potent lead compound. If a biological target for this compound is identified, FBDD could be used to explore modifications to the phenethyl or indole moieties to enhance binding.

De Novo Design: This computational approach involves designing a novel molecule from scratch based on the structure of the target's binding site. Algorithms can generate a diverse range of potential ligands that are predicted to have high affinity and selectivity.

The integration of these computational design strategies with traditional medicinal chemistry can accelerate the discovery of new and improved analogs of this compound.

Structural Biology Approaches: Co-crystallization and Cryo-EM for Target Engagement

Understanding how this compound interacts with its biological target at the atomic level is crucial for rational drug design. Structural biology techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution structures of the compound bound to its target protein. nih.gov

Co-crystallization: If a soluble and crystallizable target protein is identified, co-crystallization with this compound can be attempted. The resulting crystal structure would reveal the precise binding mode, including key hydrogen bonds and hydrophobic interactions, guiding further optimization of the ligand. nih.gov

Cryo-EM: For large protein complexes or membrane proteins that are difficult to crystallize, cryo-EM has emerged as a powerful alternative. nih.govyoutube.com This technique can determine the structure of the protein-ligand complex in a near-native state. The optimization of phenyl indole inhibitors has been guided by cryo-EM structures. nih.govnih.gov

These structural insights are invaluable for understanding the structure-activity relationship (SAR) and for designing new analogs with enhanced potency and selectivity.

Harnessing Artificial Intelligence and Machine Learning for Rational Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of large datasets and the development of predictive models. nih.gov In the context of this compound research, AI and ML can be applied in several ways:

Predictive Modeling: ML models can be trained on existing data for indole derivatives to predict various properties of new analogs, such as biological activity, and pharmacokinetic parameters. This can help prioritize which compounds to synthesize and test. nih.gov

Generative Models: AI-powered generative models can design novel molecular structures that are predicted to have desired properties. These models can explore a vast chemical space to identify new and promising analogs of this compound.

Rational Drug Design: By integrating data from various sources, including HTS, structural biology, and chemical synthesis, AI platforms can facilitate a more rational and efficient drug design process. nih.govnih.gov

The application of AI and ML is expected to significantly accelerate the discovery and development of new therapeutic agents based on the this compound scaffold. springernature.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Phenethyl-1H-indol-5-ol, and what critical reaction conditions ensure high yield?

- Methodology : The synthesis can involve indole core functionalization. For example, introducing the phenethyl group via alkylation or nucleophilic substitution. Catalytic hydrogenation (e.g., Pd/C or PtO₂ under H₂) is effective for reducing intermediates, while protecting groups (e.g., Boc for amines) may stabilize reactive sites during synthesis . Reaction solvents like acetonitrile or DMF, combined with catalysts (e.g., tetrabutylammonium bromide), enhance regioselectivity. Post-synthesis purification via column chromatography or recrystallization ensures purity >95% .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Use ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., phenethyl protons at δ 2.8–3.2 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₆N₂O: 260.1284). X-ray crystallography (if crystalline) provides unambiguous structural validation, as seen in related indole derivatives .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodology : Solubility testing in DMSO, ethanol, and aqueous buffers (pH 4–9) identifies optimal solvents for biological assays. Stability studies (e.g., HPLC monitoring under light, heat, or oxidative stress) reveal degradation pathways. Store at -20°C in inert atmospheres to prevent oxidation of the indole ring .

Advanced Research Questions

Q. How does the phenethyl substituent influence this compound’s interaction with serotonin receptors or enzymes?

- Methodology : Conduct molecular docking studies (e.g., using MOE or AutoDock) to model binding to 5-HT receptors. Compare with analogs lacking the phenethyl group to assess steric/electronic effects. In vitro assays (e.g., cAMP accumulation or radioligand displacement) quantify receptor affinity . Substituent position impacts hydrophobic interactions, as seen in 5-methoxy-1H-indol-6-ol derivatives .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodology : Evaluate batch-to-batch purity via HPLC-UV/ELSD and impurity profiling (e.g., oxidation by-products). Replicate assays under standardized conditions (pH, temperature, cell lines). Cross-validate using orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays) . Contradictions may arise from varying synthetic routes or uncharacterized metabolites .

Q. What strategies enable selective functionalization of the indole ring for SAR studies without disrupting the phenethyl group?

- Methodology : Use directed C-H activation (e.g., Pd-catalyzed coupling at C4/C7) or electrophilic substitution (e.g., nitration at C5). Protect the hydroxyl group with TBS or acetyl to prevent side reactions. Validate regioselectivity via NOESY NMR or LC-MS/MS fragmentation .

Data Analysis & Experimental Design

Q. What analytical techniques are critical for quantifying this compound in complex biological matrices?

- Methodology : LC-MS/MS with MRM (multiple reaction monitoring) enhances sensitivity in plasma/tissue samples. Use deuterated internal standards (e.g., this compound-d₅) to correct matrix effects. Validate methods per ICH guidelines (precision ±15%, recovery >85%) .

Q. How can computational modeling predict the metabolic fate of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.